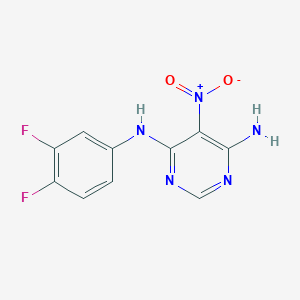

N-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

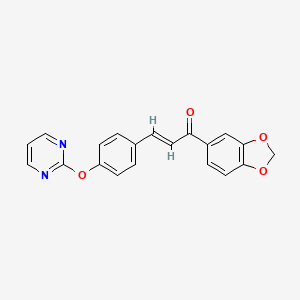

“N-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amine group (-NH2). The 3,4-difluorophenyl group suggests the presence of a phenyl ring (a derivative of benzene) with fluorine atoms attached at the 3rd and 4th positions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions like nucleophilic substitution or condensation. For instance, the Dimroth rearrangement is used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As this is a complex organic molecule, it’s likely to have a relatively high molecular weight. The presence of electronegative fluorine atoms could influence its polarity .Aplicaciones Científicas De Investigación

Synthesis and Application in Organic Chemistry

The synthesis of complex molecules often involves the use of N-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine as an intermediate or building block. For example, this compound is utilized in the creation of tetrahydropteridine stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid. This process involves condensation reactions, reductions, and oxidative cyclizations to yield stereospecific compounds with high enantiomeric purity, demonstrating its significance in the synthesis of biologically relevant molecules (Bailey, Chandrasekaran, & Ayling, 1992).

Polymer Science

N-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine has applications in the development of advanced polymeric materials. The synthesis of novel fluorinated polyimides is a prime example, where this compound contributes to the creation of materials with exceptional thermal stability, mechanical properties, and optical transparency. These materials are invaluable in the electronics and aerospace industries for their ability to withstand high temperatures while maintaining structural integrity and performance (Brink, Brandom, Wilkes, & McGrath, 1994). Similarly, the development of fluorinated aromatic diamine monomers for polyimides showcases the compound's role in enhancing polymer properties such as solubility in polar organic solvents, thermal stability, and mechanical strength (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Material Chemistry

In material chemistry, the synthesis and characterization of novel ‘3F’ fluorinated diamine monomer and its incorporation into semicrystalline polyimides underscore the compound's utility in creating materials with high glass transition temperatures, melting temperatures, and excellent solvent resistance. These characteristics are crucial for materials used in high-performance applications, highlighting the compound's versatility and importance in materials science research (Brink, Brandom, Wilkes, & McGrath, 1994).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-N-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N5O2/c11-6-2-1-5(3-7(6)12)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCKXEKTPRZFGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC=NC(=C2[N+](=O)[O-])N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438018.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2438020.png)

![1-(3,7-Dioxa-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one](/img/structure/B2438022.png)

![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2438027.png)

![methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2438028.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone](/img/structure/B2438031.png)